molecular formula C10H14O5 B7788374 Dimethyl 2-oxocyclohexane-1,3-dicarboxylate

Dimethyl 2-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B7788374
M. Wt: 214.21 g/mol
InChI Key: AJMXWJDBTSDFPB-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Chemical Research

Dimethyl 2-oxocyclohexane-1,3-dicarboxylate belongs to the broader family of β-keto esters, which are fundamental building blocks in the field of organic synthesis. google.com Their importance stems from the versatile reactivity endowed by the arrangement of their functional groups. The presence of acidic protons on the carbon atom alpha to both the keto and ester groups allows for easy formation of an enolate ion, which can then act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

This compound serves as a key intermediate for the synthesis of more complex molecular architectures. google.com Its cyclic framework is a common feature in many natural products and pharmaceutically active molecules. Synthetic chemists utilize this compound as a starting material or a key intermediate to construct carbocyclic and heterocyclic systems. alfa-chemistry.com The strategic placement of the ketone and two ester groups allows for selective modifications, such as alkylation, acylation, and condensation reactions, providing pathways to a diverse range of substituted cyclohexanone (B45756) derivatives. These derivatives are, in turn, precursors for compounds used in medicinal chemistry and materials science. alfa-chemistry.comresearcher.life

The utility of β-keto esters like this one has been expanded through modern catalytic methods. For instance, palladium-catalyzed reactions of related β-keto esters have opened up new synthetic methodologies that are not achievable through conventional means, including aldol (B89426) and Michael additions under neutral conditions. nih.gov

Historical Overview of Research Contributions to the Compound Class

The history of cyclic β-keto esters is intrinsically linked to the development of key named reactions in organic chemistry, most notably the Dieckmann Condensation. This intramolecular cyclization of diesters is the quintessential method for preparing cyclic β-keto esters and is named after the German chemist Walter Dieckmann (1869–1925). wikipedia.org Dieckmann first reported on this reaction between 1894 and 1900, demonstrating that heating an adipic or pimelic ester with sodium could induce cyclization to form cyclopentanone (B42830) or cyclohexanone derivatives. organicreactions.orgonlineorganicchemistrytutor.com

The Dieckmann Condensation is an intramolecular variant of the Claisen condensation, another foundational reaction in organic chemistry used for forming β-keto esters from the reaction of two ester molecules. alfa-chemistry.comwikipedia.org Dieckmann's work established a reliable and efficient method for the formation of stable five- and six-membered rings, which had been a significant challenge in synthetic chemistry at the time. wikipedia.orgonlineorganicchemistrytutor.com The reaction mechanism involves the formation of an enolate ion by deprotonation at an α-carbon, which then attacks the carbonyl carbon of the other ester group within the same molecule to form a cyclic intermediate. alfa-chemistry.com Subsequent elimination of an alkoxide and acidic workup yields the final cyclic β-keto ester. alfa-chemistry.com

Over the decades, the scope and efficiency of the Dieckmann condensation have been improved. While early procedures used bases like sodium ethoxide, modern synthetic chemistry often employs sterically hindered, non-nucleophilic bases such as potassium t-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents to minimize side reactions and improve yields. alfa-chemistry.com This historical progression has cemented the Dieckmann condensation as a vital tool for constructing cyclic frameworks, with compounds like this compound being prime examples of the products accessible through this classic yet enduring reaction. researcher.life

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-oxocyclohexane-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMXWJDBTSDFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Dimethyl 2 Oxocyclohexane 1,3 Dicarboxylate

Classical Synthetic Approaches

The foundational methods for constructing the dimethyl 2-oxocyclohexane-1,3-dicarboxylate scaffold rely on well-established organic reactions. These classical routes are often characterized by their robustness and the use of readily available starting materials.

Dieckmann Condensation-Based Syntheses

The Dieckmann condensation, an intramolecular Claisen condensation of a diester, stands as a cornerstone for the synthesis of cyclic β-keto esters, including the target molecule. This reaction typically involves the treatment of a 1,6- or 1,7-diester with a strong base to induce cyclization.

For the synthesis of this compound, the logical precursor for a Dieckmann condensation would be a pimelic acid derivative, specifically a dimethyl 3-alkoxycarbonylpimelate or a related seven-carbon diester. The base, such as sodium methoxide (B1231860), abstracts an α-proton from one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, leading to the formation of a six-membered ring and the expulsion of a methoxide ion. Subsequent acidification yields the desired β-keto ester.

Table 1: Key Parameters in Dieckmann Condensation for Cyclohexanone (B45756) Derivatives

ParameterDescriptionTypical Conditions
Substrate Acyclic 1,6- or 1,7-diesterDimethyl pimelate (B1236862) derivatives
Base Strong, non-nucleophilic baseSodium methoxide, sodium hydride
Solvent Aprotic solventToluene, tetrahydrofuran (B95107) (THF)
Work-up AcidificationDilute aqueous acid (e.g., HCl)

The efficiency of the Dieckmann condensation is influenced by factors such as the nature of the base, the solvent, and the reaction temperature. The choice of base is critical to ensure efficient enolate formation without promoting side reactions.

Esterification Routes from Dicarboxylic Acid Precursors

An alternative classical approach involves the direct esterification of the corresponding dicarboxylic acid, 2-oxocyclohexane-1,3-dicarboxylic acid. nih.gov This method is contingent on the availability or efficient synthesis of this precursor. The synthesis of 2-oxocyclohexane-1,3-dicarboxylic acid itself can be accomplished through various routes, including the oxidation of suitable cyclohexanol (B46403) derivatives or the hydrolysis of corresponding esters.

Once the dicarboxylic acid is obtained, it can be converted to the dimethyl ester via standard esterification procedures. A common method is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is typically heated to drive the equilibrium towards the formation of the ester.

Table 2: Comparison of Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Fischer-SpeierMethanol, H₂SO₄ (cat.)RefluxInexpensive reagentsReversible, requires excess alcohol
DiazomethaneCH₂N₂Room temperatureHigh yield, mild conditionsToxic and explosive reagent
Alkyl HalidesMethyl iodide, baseVariesGood for sensitive substratesStoichiometric base required

The choice of esterification method depends on the scale of the reaction, the sensitivity of the starting material, and safety considerations. For large-scale preparations, the Fischer-Speier method is often preferred due to its cost-effectiveness.

Cyclization Reactions Utilizing Dimethyl Acetylenedicarboxylate (B1228247) (DMAD) in Cycloadditions

Dimethyl acetylenedicarboxylate (DMAD) is a highly reactive dienophile and can be employed in cycloaddition reactions, most notably the Diels-Alder reaction, to construct six-membered rings. While not a direct route to the saturated cyclohexanone, this strategy can provide a highly functionalized cyclohexene (B86901) precursor that can be subsequently converted to the target molecule.

A plausible strategy would involve the [4+2] cycloaddition of a suitable 1,3-diene with DMAD. For instance, the reaction of an electron-rich diene, such as a Danishefsky-type diene (e.g., 1-methoxy-3-trimethylsilyloxy-1,3-butadiene), with a dienophile that can be converted to the desired substitution pattern could be envisioned. wikipedia.orgorgsyn.org The resulting cycloadduct, a substituted cyclohexene, would then require further transformations, such as hydrolysis of the enol ether and reduction of the double bond, to yield the 2-oxocyclohexane scaffold. The regioselectivity and stereoselectivity of the Diels-Alder reaction are crucial for the successful application of this method.

Alkylation Strategies for Cyclohexanone Scaffolds

This approach involves the modification of a pre-existing cyclohexanone ring through alkylation reactions. Starting with a simpler cyclohexanone derivative, such as a cyclohexanone-1,3-dicarboxylate, selective alkylation at the 2-position can be achieved. However, this can be challenging due to the presence of multiple acidic protons.

A more controlled strategy would involve the alkylation of a protected or activated form of the cyclohexanone. For instance, the formation of an enamine or enolate from a suitable cyclohexanone precursor allows for regioselective alkylation. The choice of the alkylating agent and reaction conditions is critical to control the position and stereochemistry of the newly introduced substituent.

Advanced and Stereoselective Synthetic Techniques

Modern synthetic organic chemistry offers a range of powerful tools for the construction of complex molecules with high levels of stereocontrol. These advanced techniques can be applied to the synthesis of this compound, particularly when specific stereoisomers are desired.

Diastereoselective and Enantioselective Pathways for Functionalized Cyclohexanones

The development of asymmetric synthesis has enabled the preparation of enantiomerically enriched functionalized cyclohexanones. These methods often employ chiral auxiliaries, chiral catalysts, or chiral starting materials to induce stereoselectivity. thieme-connect.comnih.gov

Diastereoselective Approaches: One strategy involves the use of a chiral auxiliary attached to the cyclohexanone precursor. The chiral auxiliary directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. For instance, the alkylation of a cyclohexanone enolate bearing a chiral auxiliary can proceed with high diastereoselectivity. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Enantioselective Approaches: Organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective synthesis of functionalized cyclohexanones. For example, chiral amine catalysts can promote the enantioselective Michael addition of a nucleophile to an α,β-unsaturated ketone, a key step in the Robinson annulation, which can be adapted to form substituted cyclohexanones. nih.govwikipedia.orgjk-sci.comresearchgate.net Similarly, chiral metal complexes can catalyze a variety of transformations, including conjugate additions and allylic alkylations, with high enantioselectivity.

Table 3: Examples of Stereoselective Reactions for Cyclohexanone Synthesis

Reaction TypeChiral InductorKey Features
Michael AdditionChiral amine catalystForms a C-C bond with high enantioselectivity.
Robinson AnnulationChiral proline derivativesCreates a fused ring system with stereocontrol. nih.govresearchgate.net
AlkylationChiral auxiliaryDirects the stereochemical outcome of alkylation. thieme-connect.comnih.gov
Diels-Alder ReactionChiral Lewis acid catalystControls the facial selectivity of the cycloaddition.

These advanced methods provide access to specific stereoisomers of this compound and its derivatives, which are often crucial for applications in medicinal chemistry and natural product synthesis.

Chiral Catalyst Applications in Related Compound Synthesis

While specific studies focusing solely on the asymmetric modification of this compound are limited, a significant body of research on structurally related cyclic β-keto esters provides a clear framework for its potential chiral transformations. The presence of the 1,3-dicarbonyl moiety allows for deprotonation to form a nucleophilic enolate, which can then react with various electrophiles. The use of chiral catalysts in these reactions can effectively control the stereochemical outcome, leading to the formation of one enantiomer in excess.

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of β-dicarbonyl compounds. For instance, the α-alkylation of cyclic β-keto esters has been achieved with high enantioselectivity using cinchona-derived phase-transfer catalysts. These catalysts create a chiral environment around the enolate, directing the approach of the alkylating agent to one face of the molecule. Similarly, bifunctional amine-thiourea organocatalysts, which utilize multiple hydrogen bonding interactions, have been successfully employed in the asymmetric amination of cyclic β-keto esters with azodicarboxylates, yielding optically active α-amino acid precursors with excellent enantiopurities.

The principles from these studies on related cyclic β-keto esters are directly applicable to this compound. By employing similar chiral catalyst systems, it is conceivable to achieve highly enantioselective α-alkylations, α-aminations, and other functionalizations at the C1 and C3 positions.

Table 1: Application of Chiral Catalysts in the Asymmetric Synthesis of Cyclic β-Keto Ester Derivatives

Catalyst Type Reaction Substrate Example Product Enantiomeric Excess (ee)
Cinchona Alkaloid Derivative Phase-Transfer Alkylation Ethyl 2-oxocyclohexane-1-carboxylate Ethyl 1-allyl-2-oxocyclohexane-1-carboxylate Up to 98%
Amine-Thiourea Asymmetric Amination Cyclic β-keto esters α-Amino acid derivatives Up to 96%

Asymmetric Reduction Methods

The ketone at the C2 position of this compound is a prochiral center, and its reduction can lead to the formation of a chiral secondary alcohol, dimethyl 2-hydroxycyclohexane-1,3-dicarboxylate. Achieving this reduction with high stereoselectivity is a key challenge and a significant area of research.

One of the most effective methods for the asymmetric reduction of ketones is catalytic transfer hydrogenation. This technique has been successfully applied to the enantioselective mono-reduction of prochiral cyclic 1,3-diketones, which are structurally analogous to the target molecule. For example, the asymmetric transfer hydrogenation of 2,2-dimethylcyclohexane-1,3-dione (B1297611) has been accomplished with high yield and enantioselectivity using a ruthenium catalyst bearing a chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand. documentsdelivered.com The reaction, which uses isopropanol (B130326) or formic acid as the hydrogen source, efficiently produces the corresponding chiral β-hydroxy ketone. documentsdelivered.com This methodology provides a strong precedent for the asymmetric reduction of this compound to its corresponding chiral hydroxy diester.

Biocatalysis offers another powerful and environmentally friendly approach for the asymmetric reduction of ketones. Whole cells of baker's yeast (Saccharomyces cerevisiae) contain a multitude of reductase enzymes that can reduce β-keto esters. While wild-type yeast can sometimes produce mixtures of stereoisomers, genetic engineering has been employed to create strains that overexpress specific reductases with high stereoselectivity, or that lack enzymes producing the undesired stereoisomer. These engineered yeast strains have been shown to be highly effective for the stereoselective reduction of a variety of β-keto esters, making them a promising tool for the synthesis of optically active β-hydroxy esters from this compound.

Table 2: Asymmetric Reduction of Prochiral Cyclic Ketones

Method Catalyst/Reagent Substrate Example Product Enantiomeric Excess (ee)
Asymmetric Transfer Hydrogenation RuCl(S,S)-Tsdpen 2,2-dimethylcyclohexane-1,3-dione (S)-3-hydroxy-2,2-dimethylcyclohexanone 91%
Biocatalysis Genetically Engineered Saccharomyces cerevisiae Various β-keto esters Chiral β-hydroxy esters High, but substrate-dependent

Reactivity and Transformational Chemistry of Dimethyl 2 Oxocyclohexane 1,3 Dicarboxylate

Ketone Moiety Transformations

The ketone carbonyl group is a primary site for nucleophilic attack and reduction, enabling a variety of functionalizations of the cyclohexane (B81311) ring.

Reductive Functionalizations

The ketone group of Dimethyl 2-oxocyclohexane-1,3-dicarboxylate can be selectively reduced to a secondary alcohol, yielding Dimethyl 2-hydroxycyclohexane-1,3-dicarboxylate. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a particularly effective reagent for this purpose, chemoselectively reducing the ketone in the presence of the ester groups under mild conditions, typically in an alcoholic solvent like methanol (B129727) or ethanol. nih.gov

The general reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. While esters are generally less reactive towards NaBH₄ than ketones, the presence of the adjacent oxo group can facilitate further reduction to a diol under different reaction conditions or with stronger reducing agents. chemtube3d.com

Catalytic transfer hydrogenation represents another method for the reduction of the ketone. For the related substrate, Dimethyl 1,4-cyclohexane dicarboxylate, a cost-effective Cu/ZnO/Al₂O₃/ZrO₂ catalyst has been used with methanol serving as both the hydrogen donor and solvent to produce 1,4-cyclohexanedimethanol. beilstein-journals.org A similar strategy could foreseeably be applied to reduce the ketone of this compound.

Reagent/CatalystProductConditionsReference(s)
Sodium Borohydride (NaBH₄)Dimethyl 2-hydroxycyclohexane-1,3-dicarboxylateMethanol/Ethanol, Room Temperature nih.gov
Cu/ZnO/Al₂O₃/ZrO₂Dimethyl 2-hydroxycyclohexane-1,3-dicarboxylateMethanol, High Temperature (e.g., 235 °C) beilstein-journals.org

Reactions with Nucleophilic Reagents (e.g., Hydroxylamine (B1172632) for Oxime Formation)

The carbonyl group readily reacts with various nucleophiles. A characteristic reaction is the condensation with hydroxylamine (NH₂OH) to form an oxime. wikipedia.orgnih.gov This reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the corresponding ketoxime, Dimethyl 2-(hydroxyimino)cyclohexane-1,3-dicarboxylate.

For functionalized cyclohexanones containing alkoxycarbonyl substituents, the reaction with hydroxylamine can sometimes lead to cyclized heterocycles, such as benzisoxazoles, in addition to or instead of the expected oxime. wikipedia.orgorganic-chemistry.org The outcome is often dependent on the specific substrate and reaction conditions. In the case of this compound, the primary expected product is the oxime, which is a valuable intermediate for further synthesis, including potential rearrangement reactions or the construction of nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org

ReagentProductReaction TypeReference(s)
Hydroxylamine (NH₂OH)Dimethyl 2-(hydroxyimino)cyclohexane-1,3-dicarboxylateCondensation wikipedia.orgnih.govwikipedia.orgorganic-chemistry.org

Ester Moiety Transformations

The two methyl ester groups are susceptible to nucleophilic acyl substitution, allowing for their conversion into other functional groups such as carboxylic acids, different esters, or amides.

Hydrolysis and Transesterification Reactions

The methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, 2-oxocyclohexane-1,3-dicarboxylic acid, under either acidic or basic conditions. aklectures.com Base-catalyzed hydrolysis, using a reagent like sodium hydroxide, proceeds via saponification to form the dicarboxylate salt, which is then protonated in an acidic workup. Acid-catalyzed hydrolysis is an equilibrium process typically driven to completion by using a large excess of water. The resulting β-keto acid is susceptible to decarboxylation upon heating. aklectures.com

Transesterification, the conversion of one ester to another, is a valuable transformation for modifying the properties of the molecule. nih.gov This reaction is often catalyzed by acids (Brønsted or Lewis) or bases. For β-keto esters, transesterification can be achieved using various catalysts, including titanium alkoxides, under mild conditions. researchgate.netnih.gov Interestingly, it has been observed that the use of sodium borohydride in an alcoholic solvent for the reduction of the ketone can also induce a concurrent transesterification of the ester groups. nih.govfiveable.me For instance, reduction of an ethyl β-keto ester with NaBH₄ in methanol can yield the methyl β-hydroxy ester. nih.gov

ReactionReagents/CatalystsProductReference(s)
HydrolysisH₃O⁺ or NaOH, then H₃O⁺2-Oxocyclohexane-1,3-dicarboxylic acid aklectures.com
TransesterificationAlcohol (R'OH), Acid or Base Catalyst (e.g., Ti(OR')₄)Dialkyl 2-oxocyclohexane-1,3-dicarboxylate nih.govresearchgate.netnih.gov

Amidation and Related Derivatizations

The ester groups can be converted to amides through reaction with amines. This transformation, however, is often less straightforward than hydrolysis and may require activation of the ester or the use of specific catalysts. Direct amidation of unactivated esters with amines can be promoted by strong bases. nih.gov More advanced methods involve transition metal catalysis; for example, nickelocene (B73246) has been shown to catalyze the direct α-amidation of β-keto esters. nih.gov Tantalum(V) ethoxide has also been identified as an efficient catalyst for hydroxy-directed amidation reactions. mdpi.com Another approach involves converting the ester to a more reactive intermediate, such as an acid chloride (following hydrolysis), which then readily reacts with an amine to form the corresponding diamide.

MethodReagents/CatalystsProduct TypeReference(s)
Direct AmidationAmine (R₂NH), Base or Metal Catalyst (e.g., Ni(Cp)₂, Ta(OEt)₅)N,N'-dialkyl-2-oxocyclohexane-1,3-dicarboxamide nih.govnih.govmdpi.com
Via Acid Chloride1. Hydrolysis 2. SOCl₂ or (COCl)₂ 3. Amine (R₂NH)N,N'-dialkyl-2-oxocyclohexane-1,3-dicarboxamide organic-chemistry.org

Cyclization and Annulation Reactions

The 1,3-dicarbonyl motif of this compound is an excellent building block for the synthesis of various heterocyclic and fused ring systems through cyclization and annulation reactions.

Prominent examples of such transformations include:

Hantzsch Pyridine Synthesis : This multi-component reaction typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. fiveable.meorganic-chemistry.orgwikipedia.org While often performed with acyclic β-keto esters, the use of cyclic 1,3-dicarbonyl compounds like this compound can lead to the formation of fused heterocyclic systems like tetrahydroquinolines. mdpi.org

Biginelli Reaction : This is another powerful multi-component reaction that condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or the corresponding thiones. wikipedia.org Employing this compound in this reaction would yield fused quinazoline (B50416) derivatives, which are scaffolds of significant pharmacological interest. mdpi.com

Gewald Aminothiophene Synthesis : This reaction constructs a polysubstituted 2-aminothiophene from a ketone or β-dicarbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The active methylene (B1212753) group of the β-keto ester participates in an initial Knoevenagel condensation, followed by sulfur addition and cyclization. wikipedia.org

Robinson Annulation : This classic ring-forming sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.org The enolate of this compound can act as the Michael donor, reacting with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to form a new six-membered ring fused to the original cyclohexane core, creating a decalin ring system after dehydration. nrochemistry.comresearchgate.net

These reactions highlight the utility of this compound as a scaffold for generating molecular complexity in a controlled and efficient manner.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic systems. The most well-known of these is the [4+2] cycloaddition, or Diels-Alder reaction, which involves a conjugated diene and a dienophile to form a six-membered ring. libretexts.org For this compound to participate, it would typically need to react via its enol or enolate form. The enol tautomer possesses a C=C double bond conjugated with the carbonyl group, which could potentially act as a component in cycloadditions.

However, the direct participation of this compound as a primary component in common cycloaddition reactions is not extensively documented in dedicated studies. Its reactivity is often dominated by transformations involving its acidic protons. While theoretically possible under specific conditions or after conversion to a more reactive diene, its utility in this area is less explored compared to its other chemical behaviors. In general, the Diels-Alder reaction proceeds most efficiently when the diene is substituted with electron-donating groups and the dienophile with electron-withdrawing groups, or vice versa. libretexts.org

Other types of cycloadditions, such as [3+2] cycloadditions involving azomethine ylides, are efficient methods for building five-membered heterocyclic rings. mdpi.com The application of such methods to derivatives of this compound could offer pathways to complex fused-ring systems, though specific examples are not prevalent.

Intramolecular Cyclizations

A key transformation involving this compound is its participation in reaction sequences that culminate in an intramolecular cyclization. This is most prominently featured in the Robinson annulation, a classic ring-forming method. wikipedia.orglibretexts.org The process begins with a Michael addition, followed by an intramolecular aldol condensation, which is a type of cyclization. masterorganicchemistry.com

After the initial Michael addition to an α,β-unsaturated ketone (see section 3.4), the resulting adduct is a 1,5-dicarbonyl compound. libretexts.org This intermediate possesses the ideal geometry to undergo an intramolecular cyclization. Upon treatment with a base, a new enolate is formed, which then attacks one of the existing carbonyl groups within the same molecule. youtube.com This nucleophilic attack forges a new carbon-carbon bond, leading to the formation of a new six-membered ring fused to the original cyclohexane ring. The final step is typically a dehydration (elimination of water) to yield a stable α,β-unsaturated ketone. libretexts.org This tandem sequence demonstrates the utility of the title compound in constructing complex bicyclic systems, which are foundational structures in many natural products, including steroids. wikipedia.org

Michael Addition Reactions

The Michael addition, or conjugate 1,4-addition, is a cornerstone of the reactivity of this compound. adichemistry.com This compound is an excellent "Michael donor" due to the high acidity of the proton at the C1 position, which is flanked by three electron-withdrawing carbonyl groups (one ketone and two esters). Treatment with a base readily removes this proton to generate a highly resonance-stabilized enolate. youtube.com This stabilized nucleophile is relatively "soft" and preferentially attacks the β-carbon of α,β-unsaturated compounds, known as "Michael acceptors." youtube.comyoutube.com

Michael DonorMichael AcceptorBase/SolventProduct Type
This compoundMethyl vinyl ketone (MVK)NaOEt / EtOH1,5-Dicarbonyl Adduct
This compoundAcrylonitrileKOH / MeOHSubstituted Cyano Adduct
This compoundDimethyl fumarateNaH / THFSubstituted Succinate Adduct

Isomerization and Rearrangement Pathways

Like all β-dicarbonyl compounds, this compound exists in equilibrium with its enol tautomer. This keto-enol tautomerism is a fundamental isomerization pathway. The equilibrium position is influenced by factors such as solvent polarity and temperature. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant species in the compound's reactivity profile.

A more complex transformation available to this class of molecules is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. nih.gov This pericyclic reaction involves a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. nih.gov For this compound to undergo this rearrangement, it must first be converted into an O-allyl derivative (an allyl enol ether). This can be achieved through O-alkylation of the corresponding enolate. Once formed, the O-allyl β-ketoester can rearrange upon heating or catalysis to produce a C-allylated product where the allyl group is attached to the α-carbon, creating a new quaternary stereocenter. nih.gov Research has shown that this rearrangement can be accelerated and controlled enantioselectively using hydrogen-bond-donating catalysts. nih.gov

Mechanistic Investigations of Key Transformations

The mechanisms of the primary reactions involving this compound have been well-established.

Michael Addition Mechanism : The reaction is initiated by a base, which deprotonates the C1 carbon to form a resonance-stabilized enolate ion. adichemistry.com This nucleophilic enolate then performs a conjugate attack on the electrophilic β-carbon of an α,β-unsaturated carbonyl compound. youtube.com This step forms a new carbon-carbon bond and generates a new enolate intermediate from the Michael acceptor. In the final step, this second enolate is protonated during aqueous workup to yield the neutral 1,5-dicarbonyl product. adichemistry.com

Intramolecular Aldol Cyclization Mechanism : Following the Michael addition, the resulting 1,5-dicarbonyl compound is treated with a base to generate another enolate. libretexts.org This enolate then attacks one of the ring carbonyls in an intramolecular fashion, forming a six-membered ring and a tetrahedral alkoxide intermediate. wikipedia.org Protonation of this alkoxide gives a β-hydroxy ketone (the aldol adduct). Typically, this adduct readily undergoes base- or acid-catalyzed dehydration to create an α,β-unsaturated ketone, which is a thermodynamically stable conjugated system. youtube.com

Claisen Rearrangement Mechanism : The mechanism of the Claisen rearrangement is a concerted, pericyclic process that proceeds through a single, cyclic six-membered transition state. nih.gov It is classified as a nih.govnih.gov-sigmatropic shift, meaning that a new sigma bond is formed between atoms that were in the 3 and 3' positions of the allyl vinyl ether system, while the sigma bond between the 1 and 1' atoms is broken. The reaction involves a reorganization of six electrons (two from the C-O sigma bond, two from the C=C bond of the vinyl ether, and two from the C=C bond of the allyl group) without the formation of any ionic intermediates.

Applications of Dimethyl 2 Oxocyclohexane 1,3 Dicarboxylate As a Synthetic Intermediate

Precursor in Spiroacetal Synthesis

A comprehensive review of scientific literature did not yield specific examples of Dimethyl 2-oxocyclohexane-1,3-dicarboxylate being directly utilized as a precursor in the synthesis of spiroacetals. Spiroacetal synthesis often involves the cyclization of hydroxy ketones or related derivatives, and while the structure of this compound could theoretically be modified to create such precursors, direct applications in this area are not prominently documented in available research. acs.org

Building Block for Heterocyclic Systems

While this compound is a potential candidate for the synthesis of heterocyclic systems due to its dicarbonyl functionality, specific examples of its use are not widely reported. However, the reactivity of analogous β-dicarbonyl compounds is well-established in heterocycle synthesis. For instance, related compounds like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and dimethyl acetone-1,3-dicarboxylate are extensively used as building blocks. mdpi.comorgsyn.orgsemanticscholar.org These compounds react with various nucleophiles, such as thiosemicarbazone derivatives, to form five-membered S,N-heterocycles like thiazolines. researchgate.netresearchgate.net The reaction of ethyl 2-oxocyclohexane-1-carboxylate, a close analog, with hydrazine (B178648) hydrate (B1144303) is known to produce pyrazolone (B3327878) derivatives, demonstrating the potential for the cyclohexane-1,3-dicarboxylate scaffold to form nitrogen-containing heterocycles. Given this precedent, it is plausible that this compound could undergo similar condensation reactions with binucleophiles to form a variety of fused or spiro-heterocyclic systems.

Scaffold for Polycyclic and Bridged Ring System Construction

The use of this compound as a direct scaffold for the construction of polycyclic and bridged ring systems is not extensively documented in the scientific literature. The synthesis of such complex structures often requires specific functionalities and reaction sequences that, while potentially achievable starting from this compound, have not been prominently reported. General strategies for constructing bridged rings often involve intramolecular Diels-Alder reactions or fragmentation of existing bicyclic systems. rsc.orgrsc.org For example, the synthesis of bicyclo[2.2.2]octane derivatives has been achieved through aprotic double Michael additions using related cyclohexenone systems. orgsyn.org Similarly, polycyclization reactions can be initiated by various catalytic processes, but specific examples starting with this compound are scarce. nih.gov

Utility in Natural Product Total Synthesis (e.g., Atisine)

A review of synthetic routes for the diterpenoid alkaloid Atisine and other complex natural products did not reveal the use of this compound as a starting material or key intermediate. The total synthesis of complex natural products often relies on highly specialized and efficient synthetic pathways, and while the functional groups of this compound offer potential for elaboration, it does not appear to be a common precursor in reported syntheses of Atisine or related alkaloids.

Development of Functionalized Cyclohexanone (B45756) Derivatives

The most significant application of this compound as a synthetic intermediate lies in its use for the development of functionalized cyclohexanone derivatives. The reactivity of the cyclic β-keto ester moiety is central to this utility, allowing for a variety of carbon-carbon bond-forming reactions. researchgate.netuts.edu.au

The acidic α-protons located between the two carbonyl groups can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in several key reactions:

Alkylation: The enolate can be alkylated with various alkyl halides. Asymmetric α-alkylation of cyclic β-keto esters has been achieved with high enantioselectivity using phase-transfer catalysis, providing a method to introduce chiral centers. rsc.org This reaction is fundamental for creating substituted cyclohexanone rings with controlled stereochemistry. researchgate.net

Michael Addition: As a soft nucleophile, the enolate of this compound is an excellent Michael donor. youtube.comyoutube.comyoutube.com It can add to α,β-unsaturated ketones and other Michael acceptors in a conjugate addition reaction. stackexchange.com This reaction is a powerful tool for forming new carbon-carbon bonds and building more complex molecular frameworks. For example, the related compound dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate is synthesized via a Michael addition of dimethyl malonate to an aldol (B89426) condensation product.

Knoevenagel Condensation: The active methylene (B1212753) group can participate in Knoevenagel condensations with aldehydes and ketones. nih.gov This reaction, typically catalyzed by a weak base, forms a new carbon-carbon double bond, leading to highly functionalized cyclohexylidene derivatives. researchgate.netbeilstein-journals.org

These fundamental reactions allow for the introduction of a wide array of substituents and functional groups onto the cyclohexanone scaffold, leading to diverse derivatives such as those presented in the table below.

Reaction Type Reagent Product Type Significance
AlkylationAlkyl Halide (R-X)α-Alkyl-β-keto esterIntroduction of alkyl substituents
Michael Additionα,β-Unsaturated Ketone1,5-Dicarbonyl CompoundC-C bond formation, ring annulation precursor
Knoevenagel CondensationAldehyde (R-CHO)α,β-Unsaturated dicarbonylSynthesis of highly conjugated systems

The resulting functionalized cyclohexanone derivatives are valuable intermediates in their own right, serving as precursors for pharmaceuticals and other fine chemicals. researchgate.netnih.govnbinno.com

Advanced Structural Elucidation and Conformational Analysis of Dimethyl 2 Oxocyclohexane 1,3 Dicarboxylate

Spectroscopic Methodologies for Configuration and Conformation

Spectroscopic analysis is a cornerstone in the structural determination of organic molecules, offering non-destructive ways to probe the electronic and vibrational states of chemical bonds and the magnetic environments of atomic nuclei.

Nuclear Magnetic Resonance (NMR) Studies for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise stereochemical arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, the relative orientation of the substituents on the cyclohexane (B81311) ring can be determined.

For Dimethyl 2-oxocyclohexane-1,3-dicarboxylate, both ¹H and ¹³C NMR spectra provide critical information. The proton NMR spectrum reveals the chemical environment of each hydrogen atom, with signals corresponding to the methoxy (B1213986) (-OCH₃) protons, the methine protons at the chiral centers (C1 and C3), and the methylene (B1212753) protons of the cyclohexane ring. The integration of these signals confirms the number of protons in each unique environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, provide information about adjacent protons.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
GroupExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Ketone (C=O)-~200-210
Ester (C=O)-~168-175
Methoxy (-OCH₃)~3.7~52
Methine (C1-H, C3-H)~3.0-3.5~45-55
Cyclohexane (-CH₂-)~1.5-2.5~20-40

Infrared (IR) Spectroscopy in Structural Characterization

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by strong absorption bands indicative of its key functional groups.

The most prominent features in the spectrum are the carbonyl (C=O) stretching vibrations. Due to the presence of three carbonyl groups (one ketone and two esters), this region of the spectrum can be complex. Typically, the ketone C=O stretch appears around 1715 cm⁻¹, while the ester C=O stretches are found at slightly higher frequencies, around 1735 cm⁻¹. pressbooks.pub The exact positions can vary depending on the molecular conformation and intermolecular interactions. Additionally, strong C-O stretching bands associated with the ester groups are expected in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aliphatic ring and methyl groups are observed in the 2850-3000 cm⁻¹ range. libretexts.org

Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
C-H (Aliphatic)Stretching2850-3000Medium-Strong
C=O (Ester)Stretching~1735Strong
C=O (Ketone)Stretching~1715Strong
C-O (Ester)Stretching1000-1300Strong

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. chemguide.co.uk

For this compound (C₁₀H₁₄O₅), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (214.21 g/mol ). High-resolution mass spectrometry can confirm the molecular formula by providing a highly accurate mass measurement. uni.lu The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for this molecule could include the loss of a methoxy group (-OCH₃, 31 mass units) or a methoxycarbonyl group (-COOCH₃, 59 mass units), leading to significant fragment ions. libretexts.orgnih.govlibretexts.org Alpha-cleavage adjacent to the ketone or ester carbonyl groups is also a typical fragmentation route. miamioh.edu

Predicted Mass Spectrometry Data for this compound Adducts uni.lu
AdductCalculated m/z
[M]⁺214.08357
[M+H]⁺215.09140
[M+Na]⁺237.07334
[M-H]⁻213.07684

Crystallographic Investigations

X-ray crystallography provides definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Polymorphism and Polytypic Modifications

Crystallographic studies of (1R,3S)-dimethyl 2-oxocyclohexane-1,3-dicarboxylate have revealed the existence of polytypic modifications. iucr.org This means the compound can crystallize into different structural forms that differ in their stacking sequence of identical layers. Two distinct polytypes have been identified: a monoclinic phase with Cc space group symmetry and an orthorhombic phase with Pmc2₁ symmetry. iucr.org

These two modifications can be described as different modes of superstructure ordering based on a more fundamental, disordered structure. The monoclinic phase is the dominant form, constituting approximately 80% of the total volume in the studied crystals. iucr.org The co-existence of these phases within a single crystal is a complex phenomenon.

Crystallographic Data for Polytypic Modifications of (1R,3S)-dimethyl 2-oxocyclohexane-1,3-dicarboxylate iucr.org
PropertyPhase 1Phase 2
Crystal SystemMonoclinicOrthorhombic
Space GroupCcPmc2₁
Stacking SequenceABA'B'/AB'A'BABAB
Unit Cell Parameter a (Å)37.8883
Unit Cell Parameter b (Å)4.7233
Unit Cell Parameter c (Å)11.6835

Allotwinning Phenomena in Molecular Crystals

A particularly interesting feature of (1R,3S)-dimethyl 2-oxocyclohexane-1,3-dicarboxylate is the observation of allotwinning. iucr.org Allotwinning is a phenomenon where the two different polytypic modifications (the monoclinic and orthorhombic phases) intergrow to form a single, complex crystal. This is distinct from conventional twinning, where domains of the same crystal structure are related by a symmetry operation.

In the case of this compound, the difference between the domains of the two phases lies only in the relationship between the next-nearest molecular neighbors along the stacking direction. iucr.org This subtle difference means that the molecular conformations and packing efficiencies are identical for both phases. The underlying mechanism for this allotwinning is the formation of two-dimensional layers of molecules that can stack in two energetically similar, but geometrically distinct, ways. iucr.org The detection of such phenomena can be challenging and requires specialized software for crystallographic analysis, suggesting that allotwinning might be more common in molecular crystals than currently reported. iucr.org

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would be expected to arrange in a manner that maximizes packing efficiency and stabilizes the crystal lattice through various non-covalent interactions. The presence of polar functional groups, namely the ketone and the two methoxycarbonyl groups, would likely dictate the primary intermolecular forces.

Conformational Analysis of the Cyclohexane Ring System (e.g., Chair Conformation)

The conformational landscape of this compound is primarily governed by the inherent flexibility of the cyclohexane ring. It is well-established that the chair conformation represents the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and a staggered arrangement of substituents on adjacent carbon atoms. libretexts.org

For a 1,3-disubstituted cyclohexane derivative such as this, the relative stability of the possible chair conformers is determined by the steric interactions of the substituents. libretexts.orgspcmc.ac.in The substituents can occupy either axial or equatorial positions. In the case of this compound, we must consider the two methoxycarbonyl groups at positions 1 and 3, and the oxo group at position 2.

The presence of the sp2-hybridized carbon of the ketone at C2 flattens the ring slightly in that region. The two methoxycarbonyl groups at the 1- and 3-positions can exist in a cis or trans relationship, leading to different conformational preferences.

In the case of a cis-1,3-disubstituted cyclohexane, one chair conformation will have both substituents in axial positions (diaxial), while the other will have both in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions present in the diaxial form. libretexts.org These interactions are steric repulsions between an axial substituent and the other axial atoms on the same side of the ring.

For a trans-1,3-disubstituted cyclohexane, both chair conformers will have one substituent in an axial position and the other in an equatorial position. These two conformers are energetically equivalent. spcmc.ac.in

Given that the methoxycarbonyl group is sterically demanding, there will be a strong preference for it to occupy an equatorial position to minimize steric strain. Therefore, for the cis isomer of this compound, the diequatorial conformer would be overwhelmingly favored at equilibrium. For the trans isomer, both chair conformers would be of equal energy, each having one axial and one equatorial methoxycarbonyl group.

The following table summarizes the expected conformational preferences:

IsomerConformer 1 (Substituent Positions)Conformer 2 (Substituent Positions)Relative Stability
cis-Dimethyl 2-oxocyclohexane-1,3-dicarboxylate1-axial, 3-axial1-equatorial, 3-equatorialDiequatorial is more stable
trans-Dimethyl 2-oxocyclohexane-1,3-dicarboxylate1-axial, 3-equatorial1-equatorial, 3-axialEnergetically equivalent

It is important to note that this analysis is based on the general principles of conformational analysis of substituted cyclohexanes and that the presence of the 2-oxo group may slightly alter the precise energetics and geometries of the chair conformers.

Computational and Theoretical Studies on Dimethyl 2 Oxocyclohexane 1,3 Dicarboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties and inherent reactivity of a molecule. These calculations provide information on the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, which are key determinants of a molecule's chemical behavior.

Detailed research findings from DFT studies, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), can offer a quantitative picture of the molecule's characteristics. researchgate.netnih.gov The electronic structure is often analyzed through the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool, illustrating the charge distribution on the molecule's surface. These maps use a color scale to indicate electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), thereby predicting sites for chemical reactions. researchgate.net

While specific studies on Dimethyl 2-oxocyclohexane-1,3-dicarboxylate are not extensively detailed in publicly available literature, the application of these standard quantum chemical methods would yield the parameters shown in the table below.

Calculated PropertyTypical MethodSignificance
HOMO EnergyDFT (e.g., B3LYP/6-311G(d,p))Indicates electron-donating ability; related to ionization potential.
LUMO EnergyDFT (e.g., B3LYP/6-311G(d,p))Indicates electron-accepting ability; related to electron affinity.
HOMO-LUMO GapDFT (e.g., B3LYP/6-311G(d,p))Correlates with chemical reactivity and stability.
Dipole MomentDFT (e.g., B3LYP/6-311G(d,p))Measures the polarity of the molecule.
Mulliken Atomic ChargesDFT (e.g., B3LYP/6-311G(d,p))Provides insight into the charge distribution on individual atoms.

Molecular Dynamics and Conformational Energy Profiling

The cyclohexane (B81311) ring is known for its complex conformational landscape, primarily dominated by the chair, boat, and twist-boat conformations. The presence of a ketone group and two bulky dimethyl dicarboxylate substituents at positions 1, 2, and 3 makes the conformational analysis of this compound particularly intricate.

Computational methods like molecular dynamics (MD) simulations and systematic conformational searches are employed to explore the potential energy surface of such flexible molecules. nih.govchemrxiv.org These methods can identify the most stable conformers and the energy barriers between them. The stability of different conformers is determined by a combination of factors, including steric strain (such as 1,3-diaxial interactions), torsional strain, and electronic effects.

For this compound, the substituents can adopt either axial or equatorial positions in the chair conformation. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. However, the presence of the sp2-hybridized carbon of the ketone group flattens the ring in that region, influencing the conformational preferences of the adjacent carboxylate groups. MD simulations can track the atomic positions over time, providing a dynamic view of the molecule's flexibility and the equilibrium between different conformations.

While specific conformational energy profiles for this molecule are not readily found in published literature, the table below outlines the key parameters that would be determined from such a study.

Conformational ParameterComputational MethodDescription
Relative Energies of ConformersDFT, Ab initio (e.g., MP2)Energy difference between stable conformers (e.g., chair vs. twist-boat).
Dihedral Angle DistributionsMolecular Dynamics (MD)Shows the preferred torsional angles within the molecule over time.
Energy Barriers to InterconversionTransition State SearchThe energy required to convert from one conformer to another (e.g., chair-flip).
Populations of ConformersBoltzmann Distribution AnalysisThe percentage of each conformer present at a given temperature.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could involve studying its synthesis, such as the Dieckmann condensation, or its subsequent reactions, like alkylation or reduction.

By mapping the potential energy surface, computational chemists can trace the minimum energy path from reactants to products. nih.gov The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. Methods like DFT are commonly used to locate the geometries of reactants, products, intermediates, and transition states. researchgate.net

For instance, modeling the base-catalyzed intramolecular condensation to form the 2-oxocyclohexane ring would involve calculating the energies of the starting diester, the enolate intermediate, the tetrahedral intermediate, and the final product, along with the transition states connecting them. Such studies provide detailed insights into the reaction's feasibility, regioselectivity, and stereoselectivity. mdpi.com

The table below summarizes the typical outputs from computational modeling of a reaction mechanism.

ParameterComputational MethodPurpose
Reaction Pathway (Minimum Energy Path)IRC (Intrinsic Reaction Coordinate)Connects reactants to products via the transition state.
Activation Energy (ΔE‡)Transition State Theory, DFTDetermines the kinetic barrier and rate of the reaction.
Reaction Energy (ΔEr)DFTDetermines if the overall reaction is exothermic or endothermic.
Geometries of Intermediates and Transition StatesDFT Geometry OptimizationProvides the 3D structure of transient species in the reaction.

Predictive Spectroscopic Analysis

Computational methods can accurately predict various types of spectra, which is invaluable for confirming the structure of a synthesized compound or for interpreting experimental data. DFT calculations are widely used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. cardiff.ac.ukelixirpublishers.com

For vibrational spectra, calculations can determine the frequencies and intensities of the normal modes of vibration. researchgate.netscifiniti.com By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion (e.g., C=O stretch, C-H bend). This is particularly useful for a molecule with many functional groups like this compound.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm structural assignments, including stereochemistry. beilstein-journals.org

Although a specific predictive analysis for this compound is not widely published, the following table illustrates the data that would be generated.

Spectroscopic DataComputational MethodInformation Provided
IR Frequencies and IntensitiesDFT Frequency CalculationPredicts the positions and relative intensities of absorption bands in the IR spectrum.
Raman ActivitiesDFT Frequency CalculationPredicts the positions and relative intensities of bands in the Raman spectrum.
¹H and ¹³C NMR Chemical ShiftsDFT with GIAO methodPredicts the chemical shifts for each nucleus, aiding in structural elucidation.
UV-Vis Electronic TransitionsTD-DFT (Time-Dependent DFT)Predicts the wavelengths of maximum absorption (λmax) and the nature of electronic transitions.

Catalytic Approaches in the Synthesis and Transformation of Dimethyl 2 Oxocyclohexane 1,3 Dicarboxylate

Acid and Base Catalysis in Cyclization and Condensation Reactions

Acid and base catalysis are fundamental to the synthesis of dimethyl 2-oxocyclohexane-1,3-dicarboxylate, primarily through intramolecular condensation reactions. The most prominent of these is the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a cyclic β-keto ester. organic-chemistry.orgwikipedia.org

The synthesis of this compound via the Dieckmann condensation typically starts from dimethyl heptanedioate (B1236134) (also known as dimethyl pimelate). The mechanism is analogous to the intermolecular Claisen condensation. libretexts.org A strong base, commonly a sodium alkoxide like sodium methoxide (B1231860), is used to deprotonate the α-carbon of one of the ester groups, generating an enolate ion. youtube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. libretexts.orglibretexts.org This intramolecular nucleophilic acyl substitution results in the formation of a six-membered ring and the elimination of an alkoxide molecule (methanol in this case). youtube.com

A full equivalent of the base is required because the resulting β-keto ester product is acidic at the carbon flanked by the two carbonyl groups. libretexts.org The base deprotonates this carbon, forming a stabilized enolate. This final, essentially irreversible deprotonation step drives the reaction equilibrium toward the formation of the cyclic product. libretexts.org An acidic workup is subsequently required to protonate this enolate and yield the final neutral this compound. youtube.com

While base catalysis is dominant for the cyclization, acid catalysis plays a crucial role in subsequent transformations or alternative cyclization strategies. For instance, acid-catalyzed hydrolysis of the ester groups or decarboxylation can be employed to modify the initial product. libretexts.orgyoutube.com In some related synthetic methodologies, acid catalysts like acetic acid can be used to promote cyclization reactions involving different starting materials, such as the reaction of diaminoimidazoles with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form new heterocyclic rings. mdpi.com

Table 1: Base-Catalyzed Dieckmann Condensation for this compound Synthesis

Catalyst/Base Starting Material Solvent Key Transformation Outcome
Sodium Methoxide (NaOMe)Dimethyl HeptanedioateMethanol (B129727) (MeOH) / TolueneIntramolecular CyclizationHigh yield of the sodium enolate of the target compound.
Sodium Ethoxide (NaOEt)Diethyl HeptanedioateEthanol (EtOH) / BenzeneIntramolecular CyclizationHigh yield of the corresponding ethyl ester product.
Potassium tert-butoxide (KOtBu)Dimethyl Heptanedioatetert-Butanol (tBuOH) / THFIntramolecular CyclizationEffective for sterically hindered substrates.

Transition Metal-Mediated Transformations (e.g., Palladium Catalysis)

Transition metal catalysis, particularly using palladium, offers a vast toolkit for forming carbon-carbon and carbon-heteroatom bonds, providing potential pathways for the transformation of this compound. nih.govyoutube.com While direct palladium-catalyzed synthesis of this specific molecule is not the standard method, the functional groups it contains—a β-keto ester moiety—make it a suitable substrate for various palladium-catalyzed modifications.

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In oxidative addition, a low-valent palladium(0) complex inserts into an organohalide bond (R-X), forming a Pd(II) intermediate. youtube.com During transmetalation, an organometallic reagent (R'-M) exchanges its organic group with the halide on the palladium center. Finally, reductive elimination joins the two organic groups (R-R') and regenerates the Pd(0) catalyst. youtube.com

For a molecule like this compound, the enolizable proton between the two carbonyl groups can be deprotonated to form a soft nucleophile. This enolate is an ideal partner in palladium-catalyzed allylic alkylation reactions. In such a transformation, a palladium(0) catalyst would first react with an allylic electrophile (e.g., allyl acetate) to form a π-allyl palladium(II) complex. The enolate of this compound could then attack this complex, forming a new carbon-carbon bond at the α-position.

Furthermore, if the cyclohexanone (B45756) ring were functionalized with a leaving group such as a triflate or a halide, it would become a substrate for a range of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. nih.govyoutube.com C-H activation, another powerful palladium-catalyzed strategy, could potentially be used to directly functionalize the C-H bonds of the cyclohexane (B81311) ring, offering a more atom-economical approach to creating more complex derivatives. nih.gov

Table 2: Potential Palladium-Catalyzed Transformations of this compound

Reaction Type Palladium Catalyst (Example) Required Co-substrate Potential Product
Allylic AlkylationPd(PPh₃)₄Allyl AcetateDimethyl 1-allyl-2-oxocyclohexane-1,3-dicarboxylate
Suzuki CouplingPd(OAc)₂, SPhosArylboronic Acid (on a triflated substrate)Dimethyl 1-aryl-2-oxocyclohexane-1,3-dicarboxylate
C-H ArylationPd(OAc)₂Aryl HalideAryl-substituted derivative of the parent compound

Organocatalytic Approaches to Stereoselective Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a powerful strategy for the asymmetric synthesis of complex molecules without relying on metal catalysts. nih.gov The stereoselective synthesis of this compound or its derivatives can be envisioned through organocatalytic methods that control the formation of chiral centers.

A key strategy for synthesizing chiral cyclic compounds is the asymmetric Michael addition. In a hypothetical route to an enantiomerically enriched version of the target molecule, a prochiral precursor could be cyclized using a chiral organocatalyst. For example, a linear substrate containing a nucleophilic 1,3-dicarbonyl moiety and a Michael acceptor (an α,β-unsaturated ester) could be cyclized in an intramolecular Michael addition. A chiral secondary amine catalyst, such as a derivative of proline, could activate the Michael acceptor by forming a transient enamine, guiding the nucleophilic attack from one face and thereby establishing a specific stereochemistry in the cyclic product.

Alternatively, chiral Brønsted acid catalysts, such as confined imidodiphosphorimidates (IDPis), have proven effective in catalyzing cycloaddition reactions with high enantioselectivity. nih.gov Such a catalyst could protonate and activate an electrophilic portion of a precursor molecule, directing a cyclization that sets the stereocenters of the resulting cyclohexane ring. The development of organocatalytic methods for the addition of 1,3-dicarbonyl compounds to electrophiles is a well-established field, demonstrating the feasibility of controlling the stereochemistry at the carbon atom situated between the two carbonyl groups. nih.gov

Table 3: Potential Organocatalytic Strategies for Asymmetric Synthesis

Catalyst Type Catalyst Example Reaction Type Hypothetical Precursor Expected Outcome
Chiral Secondary AmineProline DerivativeIntramolecular Michael AdditionAcyclic keto-diester with an unsaturated terminusEnantiomerically enriched cyclic β-keto ester.
Chiral Brønsted AcidChiral Phosphoric Acid / IDPiAsymmetric CyclizationPoly-unsaturated ester precursorStereocontrolled formation of the cyclohexane ring.
Chiral Phase-Transfer CatalystCinchona Alkaloid DerivativeAsymmetric AlkylationThis compoundEnantioselective alkylation at the C1 or C3 position.

Biocatalytic and Chemoenzymatic Methods

Biocatalytic and chemoenzymatic methods leverage the high selectivity and efficiency of enzymes to perform chemical transformations under mild reaction conditions. rjpbr.com These approaches offer significant advantages, including exceptional regio-, chemo-, and stereoselectivity, which are often difficult to achieve with traditional chemical catalysts. While specific enzymatic routes for the industrial synthesis of this compound are not widely documented, several classes of enzymes could be applied for its synthesis or transformation.

For its synthesis, a chemoenzymatic approach could involve an enzyme-catalyzed reaction to create a key chiral intermediate, which is then converted to the final product using conventional chemistry. For example, a lipase (B570770) could be used for the enantioselective desymmetrization of a prochiral diol or diester precursor, establishing a chiral center that would be carried through to the final cyclized product.

For the transformation of this compound itself, several enzymatic options exist:

Lipases and Esterases: These enzymes could be used to selectively hydrolyze one of the two methyl ester groups. Depending on the enzyme chosen, it might be possible to achieve regioselective hydrolysis of the ester at the C1 versus the C3 position, or even enantioselective hydrolysis if the substrate is racemic, leading to a kinetic resolution.

Oxidoreductases (e.g., Ketoreductases): The ketone group at the C2 position is a prime target for stereoselective reduction. Using a ketoreductase with the appropriate co-factor (NADH or NADPH), the ketone could be reduced to a hydroxyl group, creating two new chiral centers (at C1 and C2) with high diastereoselectivity and enantioselectivity. This would produce a chiral cyclic β-hydroxy ester, a valuable building block for natural product synthesis.

These biocatalytic methods represent a green and highly selective alternative to conventional chemical routes for modifying the this compound scaffold.

Table 4: Potential Biocatalytic Transformations of this compound

Enzyme Class Example Enzyme Reaction Type Potential Product
HydrolasesLipase (e.g., from Candida antarctica)Selective Ester Hydrolysis1-Carbomethoxy-2-oxocyclohexane-3-carboxylic acid
OxidoreductasesKetoreductase (KRED)Stereoselective Ketone ReductionDimethyl 2-hydroxycyclohexane-1,3-dicarboxylate (specific stereoisomer)
LyasesDecarboxylaseDecarboxylation (after hydrolysis)Methyl 2-oxocyclohexanecarboxylate

Conclusion and Future Research Perspectives for Dimethyl 2 Oxocyclohexane 1,3 Dicarboxylate

Summary of Current Research Frontiers

Current research does not frequently focus on Dimethyl 2-oxocyclohexane-1,3-dicarboxylate as an end product but rather highlights its role as a versatile synthon or building block in the construction of more complex molecular architectures. The chemistry of cyclic β-keto esters has garnered considerable attention as these compounds are crucial intermediates in a wide array of organic syntheses. researchgate.net The primary research frontier for compounds like this lies in their application in synthesizing diverse heterocyclic compounds and other functionalized molecules. There is a growing demand for 1,3-cyclohexanedione (B196179) derivatives in the pharmaceutical and agrochemical industries for the synthesis of drugs and pesticides, respectively. datainsightsmarket.comdataintelo.com This trend suggests that the principal research focus for this compound will be the exploration of its utility in creating novel bioactive compounds.

Emerging Synthetic Strategies and Reaction Pathways

The synthesis of cyclic β-keto esters is well-established, with the Dieckmann condensation—an intramolecular Claisen condensation of a diester—being a classical and efficient method for preparing 5- or 6-membered rings. researchgate.net Emerging strategies are focused on improving efficiency, yield, and sustainability. Multicomponent reactions (MCRs) are proving to be a powerful tool in modern organic synthesis, allowing the construction of complex molecules from simple precursors in a single step. researchgate.net Derivatives of 1,3-dicarbonyl compounds are excellent candidates for MCRs to produce highly functionalized systems. researchgate.net

Furthermore, the use of precursors like dimethyl 1,3-acetonedicarboxylate in cascade reactions to build fused heterocyclic systems, such as pyridopyrimidinyl-thiazoles, showcases the intricate molecular structures that can be accessed. umich.eduresearchgate.net These reaction pathways highlight the potential for developing novel, efficient syntheses for derivatives of this compound and related complex molecules.

Potential for Novel Structural Derivatizations

The structural framework of this compound offers a rich platform for derivatization. The molecule contains multiple reactive sites: the ketone carbonyl group, the two ester functionalities, and the acidic α-protons of the methylene (B1212753) group situated between the carbonyls. researchgate.net This makes it an excellent precursor for a wide range of chemical transformations.

The versatility of the closely related 1,3-cyclohexanedione scaffold is well-documented in the synthesis of fused heterocyclic systems, such as phenanthroline derivatives, through multicomponent reactions. researchgate.net This indicates a strong potential for this compound to serve as a key starting material for novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net The reactivity of the dicarbonyl moiety and the active methylene group allows for a variety of reactions, including:

Alkylation and acylation at the C-1 and C-3 positions.

Condensation reactions with amines, hydrazines, urea (B33335), and guanidines to form various nitrogen-containing heterocycles. victoria.ac.nz

Michael addition reactions. victoria.ac.nz

The Japp-Klingemann reaction to introduce azo groups, leading to further synthetic utility. victoria.ac.nz

These potential transformations open avenues for creating libraries of novel compounds for biological screening and materials development.

Advanced Analytical and Computational Methodologies

A significant area of study for 1,3-dicarbonyl compounds is their existence in a state of keto-enol tautomerism. fiveable.me This equilibrium is a fundamental concept that dictates the reactivity and properties of the molecule. fiveable.me

Spectroscopic Techniques: Advanced spectroscopic methods are crucial for characterizing this tautomeric equilibrium.

NMR Spectroscopy: One-dimensional and two-dimensional NMR techniques are powerful tools for identifying and quantifying the populations of keto and enol forms in various solvents. researchgate.net The solvent is known to significantly influence the position of the equilibrium. researchgate.net

Other Spectroscopic Methods: UV-vis, FTIR, and Raman spectroscopy are also employed to study the tautomerism of dicarbonyl compounds. Recently, highly advanced techniques like resonant inelastic X-ray scattering (RIXS) have shown promise in distinguishing the overlapping spectral signals of coexisting tautomers, offering a deeper understanding of their individual electronic structures. nih.gov

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations have become an indispensable tool for studying keto-enol tautomerism. researchgate.net These computational methods allow for the determination of the relative stabilities of the tautomers in both the gas phase and in solution. orientjchem.orgresearchgate.net DFT can also be used to calculate the energy barriers for interconversion between the keto and enol forms and to predict spectroscopic data (like NMR chemical shifts) to aid in experimental assignments. researchgate.netamazonaws.com The unique properties of the keto-enol equilibrium, balancing the stable keto form with the reactive enol form, are central to the compound's utility and can be thoroughly investigated using these computational approaches. researchgate.net

Broader Implications in Chemical Sciences

The broader implications of this compound in the chemical sciences are tied to its role as a versatile and functionalized six-carbon building block. Its ability to act as a precursor for a wide range of more complex molecules positions it as a valuable tool in several fields.

Pharmaceutical and Agrochemical Synthesis: The cyclohexanone (B45756) scaffold is present in numerous bioactive compounds. researchgate.net The market for related compounds like 1,3-cyclohexanedione is projected to grow, driven by its use as an intermediate in the synthesis of pharmaceuticals (such as anti-inflammatory drugs) and agrochemicals (like herbicides). datainsightsmarket.comdataintelo.com This highlights the industrial relevance of this class of compounds.

Heterocyclic Chemistry: As a multifunctional precursor, it facilitates the synthesis of a variety of heterocyclic systems, which are foundational to medicinal chemistry. researchgate.netuwindsor.ca

Materials Science: Functionalized cyclic compounds are increasingly being explored for applications in materials science, including the synthesis of specialized polymers and dyes. datainsightsmarket.commdpi.com The reactivity of this compound makes it a candidate for incorporation into novel polymeric structures or as a starting material for functional materials.

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science or pharmaceutical research?

  • Methodology : In drug discovery, it serves as a precursor for COX-2 inhibitors via Pd-catalyzed cross-coupling. In materials science, copolymerization with ε-caprolactone (Sn(Oct)₂ catalyst) produces biodegradable polyesters with tunable Tg (40–60°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.